

An In-depth Technical Guide to 2-Phenoxyacetohydrazide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenoxyacetohydrazide**

Cat. No.: **B1360147**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyacetohydrazide is a chemical compound belonging to the hydrazide class, characterized by a phenoxy group attached to an acetohydrazide moiety. This guide provides a comprehensive overview of its chemical properties, structural details, and key experimental protocols. It also explores the biological significance of the broader class of phenoxyacetohydrazide derivatives, which have garnered interest in medicinal chemistry for their potential therapeutic applications, notably as anti-inflammatory, anti-angiogenic, and antimicrobial agents.

Chemical Properties and Identifiers

2-Phenoxyacetohydrazide is a solid at room temperature. Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-phenoxyacetohydrazide[1]
CAS Number	4664-55-5[1]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂ [1]
Molecular Weight	166.18 g/mol [1]
InChI	InChI=1S/C8H10N2O2/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)[1]
InChIKey	XSONSBDQIFBIOY-UHFFFAOYSA-N[1]
SMILES	C1=CC=C(C=C1)OCC(=O)NN[1]
Synonyms	Phenoxyacetic acid hydrazide, (Phenoxyacetyl)hydrazine[1]

Table 2: Physical and Chemical Properties

Property	Value
Physical State	Solid
Melting Point	Not precisely reported for the parent compound. A related derivative, 2-(2,4-Diisopropylphenoxy)acetohydrazide, has a melting point of 111–113 °C.[2]
Boiling Point	Data not available
Solubility	Data not available

Table 3: Spectral Data

Technique	Data Available
¹ H NMR	Spectra available in public databases. [1]
¹³ C NMR	Spectra available in public databases. [1]
GC-MS	Data available in the NIST Mass Spectrometry Data Center. [1]
FT-IR	Spectra available, typically showing characteristic peaks for N-H, C=O, and C-O-C bonds. [2]

Chemical Structure

The structure of **2-phenoxyacetohydrazide** consists of a phenyl ring linked through an ether oxygen to an acetyl group, which is further connected to a hydrazide functional group (-NH₂NHCOCH₃).

Caption: 2D structure of **2-Phenoxyacetohydrazide**.

Experimental Protocols

Synthesis of 2-Phenoxyacetohydrazide Derivatives

The synthesis of **2-phenoxyacetohydrazide** and its derivatives is typically achieved through a two-step process starting from the corresponding phenol. The general procedure involves the synthesis of an ethyl phenoxyacetate intermediate followed by hydrazinolysis.

Step 1: Synthesis of Ethyl Phenoxyacetate

This step involves the reaction of a substituted phenol with ethyl chloroacetate in the presence of a base.

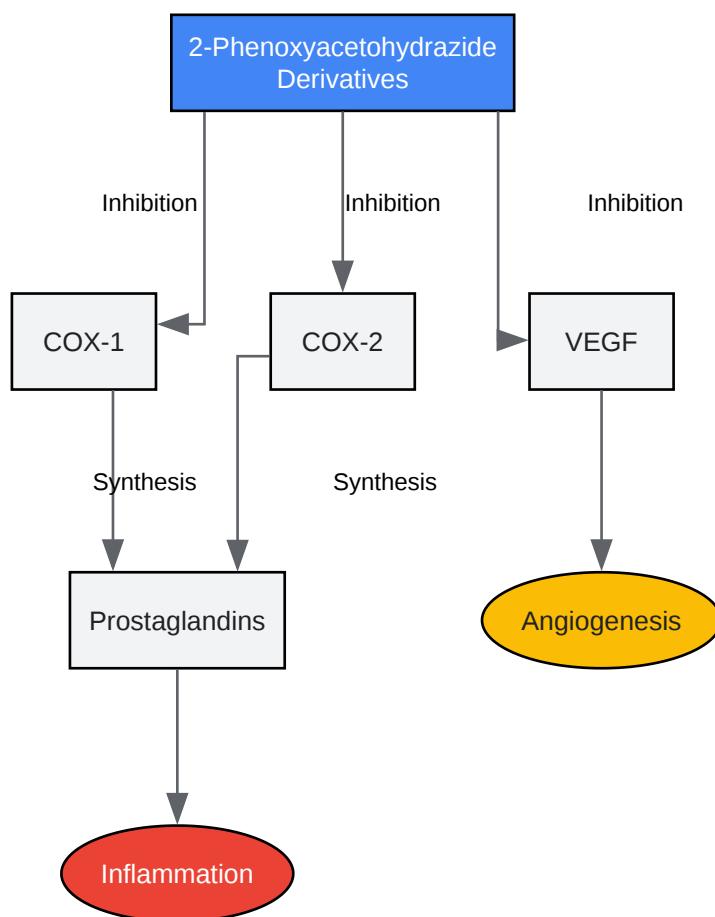
- Materials: Substituted phenol, ethyl chloroacetate, anhydrous potassium carbonate, and dry acetone.
- Procedure:

- A mixture of the substituted phenol (1 equivalent), ethyl chloroacetate (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in dry acetone is refluxed for 12-24 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled, and the inorganic salts are filtered off.
- The solvent is removed under reduced pressure to yield the crude ethyl phenoxyacetate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of **2-Phenoxyacetohydrazide**

The ethyl phenoxyacetate intermediate is then reacted with hydrazine hydrate to form the final hydrazide product.

- Materials: Ethyl phenoxyacetate, hydrazine hydrate (99-100%), and ethanol.
- Procedure:
 - A solution of ethyl phenoxyacetate (1 equivalent) in ethanol is prepared.
 - Hydrazine hydrate (1.5-2 equivalents) is added to the solution.
 - The mixture is refluxed for 6-12 hours.
 - The reaction is monitored by TLC.
 - Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
 - The solid is washed with cold ethanol and dried to afford the pure **2-phenoxyacetohydrazide** derivative.


Biological Activity and Signaling Pathways

Derivatives of phenoxyacetohydrazide have shown promising biological activities, particularly in the areas of anti-inflammatory, anti-angiogenic, and antimicrobial research.

Anti-inflammatory and Anti-angiogenic Activity

Several studies have indicated that phenoxyacetohydrazide derivatives can exhibit potent anti-inflammatory and anti-angiogenic effects.^{[2][3][4]} The proposed mechanism for these activities involves the dual inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and Vascular Endothelial Growth Factor (VEGF).^{[2][3][4]}

- COX Inhibition: By inhibiting COX enzymes, these compounds can block the synthesis of prostaglandins, which are key mediators of inflammation and pain.^{[5][6]}
- VEGF Inhibition: Inhibition of VEGF can disrupt the signaling cascade that leads to angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis, as well as certain inflammatory conditions.^{[2][3]}

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of anti-inflammatory and anti-angiogenic action.

Antimicrobial Activity

The hydrazide-hydrazone scaffold is a well-known pharmacophore that imparts antimicrobial properties.[7][8][9] Compounds containing this moiety have been reported to exhibit significant activity against a range of bacterial and fungal strains.[7][8][10] The presence of the azometine group (-NH-N=CH-) in hydrazones derived from **2-phenoxyacetohydrazide** is thought to be crucial for their biological activity.[7]

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-phenoxyacetohydrazide** is classified as follows:

- Hazard Statement: H302: Harmful if swallowed.[1]
- Signal Word: Warning[1]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Conclusion

2-Phenoxyacetohydrazide is a versatile molecule with a straightforward synthetic route. The broader class of phenoxyacetohydrazide derivatives continues to be an area of active research, demonstrating significant potential in the development of new therapeutic agents with anti-inflammatory, anti-angiogenic, and antimicrobial properties. Further investigation into the structure-activity relationships and specific molecular targets of these compounds will be crucial for advancing their clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenoxyacetohydrazide | C8H10N2O2 | CID 101390 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrazide–hydrazone as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazone - PMC
[pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazone of 2-substituted acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Phenoxyacetohydrazide: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360147#2-phenoxyacetohydrazide-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com